[4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE
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Overview
Description
[4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE is a complex organic compound characterized by its adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and pyrazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of [4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, facilitating membrane penetration. The pyrazolyl group may interact with enzymes or receptors, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine
- 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)carbonyl]piperazine
Uniqueness
[4-(1-ADAMANTYL)PIPERAZINO](3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANONE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyrazolyl group and the presence of the adamantyl moiety confer distinct properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H34N4O |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C26H34N4O/c1-18-24(19(2)30(27-18)23-6-4-3-5-7-23)25(31)28-8-10-29(11-9-28)26-15-20-12-21(16-26)14-22(13-20)17-26/h3-7,20-22H,8-17H2,1-2H3 |
InChI Key |
AJNAEIXAYOLDTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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